5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

概要

説明

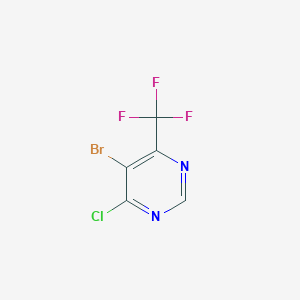

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl functional groups attached to a pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with bromine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-4-chloro-6-(trifluoromethyl)pyrimidine.

科学的研究の応用

Pharmaceutical Applications

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of inhibitors targeting specific enzymes and receptors.

Enzyme Inhibitors

One notable application is its role in the synthesis of inhibitors for branched-chain amino acid transaminases (BCATs), which are crucial for amino acid metabolism. Compounds derived from this compound have shown promise in targeting these enzymes, potentially leading to novel treatments for metabolic disorders .

Anticancer Agents

Research indicates that derivatives of this compound can act as anticancer agents by inhibiting pathways involved in tumor growth. For instance, certain analogs have been designed to target phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation .

Agrochemical Applications

In the agrochemical sector, this compound is utilized as a precursor for the synthesis of herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds, making them effective in crop protection.

Herbicides

The compound has been incorporated into herbicides that are effective against a wide range of weeds. The presence of halogen atoms increases the stability and efficacy of these agrochemicals, allowing for lower application rates while maintaining effectiveness .

Insecticides

Additionally, derivatives of this compound are being investigated for their insecticidal properties. These compounds disrupt essential biological processes in pests, providing an environmentally friendly alternative to traditional insecticides .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their biological activity. Studies have shown that modifications to the pyrimidine ring can significantly impact the pharmacological properties of these compounds.

Modifications and Their Effects

Research has demonstrated that substituents at various positions on the pyrimidine ring can enhance or diminish activity against specific biological targets. For example, adding methyl or fluorine groups at certain positions has been found to improve binding affinity and selectivity .

作用機序

The mechanism of action of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

類似化合物との比較

- 5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine

- 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine

- 5-Bromo-4-chloro-6-(trifluoromethyl)benzene

Uniqueness: 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the bromine, chlorine, and trifluoromethyl groups on the pyrimidine ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it valuable for specific synthetic applications and research purposes.

生物活性

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with bromine, chlorine, and a trifluoromethyl group. The molecular formula is with a molecular weight of approximately 228.5 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various molecular targets .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine and trifluoromethyl substituents enhance binding affinity to these targets, leading to modulation of their activity. For instance, this compound has been reported to inhibit certain kinases and proteases, disrupting cellular processes such as signal transduction and apoptosis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its potent inhibitory effects on various cancer cell lines, including:

- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound showed an IC50 value of 0.126 μM, indicating strong anti-proliferative effects compared to non-cancerous cell lines like MCF10A .

- Mechanism : The compound induces apoptosis and inhibits cell proliferation by affecting key signaling pathways associated with cancer progression .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown selective activity against pathogens such as Chlamydia, outperforming conventional antibiotics like spectinomycin in certain assays . This selectivity suggests potential for developing targeted therapies against specific bacterial infections.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

- Inhibition of Matrix Metalloproteinases (MMPs) : Research has indicated that this compound can inhibit MMP-2 and MMP-9, which are involved in cancer metastasis. This suggests a potential role in preventing tumor spread .

- Pharmacokinetics : A study on the pharmacokinetic properties highlighted that the compound possesses favorable absorption characteristics, making it suitable for further development as a therapeutic agent .

- Comparative Studies : In comparative analyses with known anticancer agents like 5-Fluorouracil (5-FU), this compound demonstrated superior selectivity indices and efficacy against cancer cells, indicating its potential as a more effective treatment option .

Data Summary Table

| Biological Activity | Cell Line/Pathogen | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.126 μM | Strong inhibition of proliferation |

| Antimicrobial | Chlamydia | Superior to spectinomycin | Selective activity |

| MMP Inhibition | MMP-2 / MMP-9 | Not specified | Potential role in preventing metastasis |

特性

IUPAC Name |

5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRNHGWPQJPTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468218 | |

| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425392-76-3 | |

| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine a useful starting material for synthesizing 5-substituted pyrimidines?

A1: The research demonstrates that this compound can be effectively converted into its corresponding 5-pyrimidyllithium species. [] This is significant because 5-pyrimidyllithium species, when flanked by two electron-withdrawing groups like trifluoromethyl and a halogen (chlorine in this case), exhibit notable stability. [] This stability allows for further reactions, such as carboxylation, leading to the high-yield synthesis of valuable 5-carboxylic acid derivatives. [] This makes this compound a valuable precursor in synthesizing a variety of functionalized pyrimidines.

Q2: What is a significant side reaction to be aware of when using this compound in synthesis, and how can it be minimized?

A2: The formation of bipyrimidines is a significant side reaction when using this compound. [] This occurs due to competing reaction pathways during the lithiation step. [] While the research doesn't delve into specific minimization strategies for this particular compound, optimizing reaction conditions, such as temperature and solvent choice, could potentially enhance the desired reaction pathway and minimize bipyrimidine formation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。